molecular formula C12H15N3O4 B14398468 Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide CAS No. 89760-84-9

Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide

Cat. No.: B14398468
CAS No.: 89760-84-9
M. Wt: 265.26 g/mol
InChI Key: MXLKPONAFWZRJF-UHFFFAOYSA-N
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Description

Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide is a chemical compound known for its unique structure and properties. It is a derivative of glycinamide, which is an amide of the amino acid glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide typically involves the reaction of glycinamide with 3-carboxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to enhance collagen production by increasing the levels of type I and III collagen proteins. This effect is mediated through the activation of signaling pathways that regulate collagen synthesis and deposition . Additionally, the compound does not induce the differentiation of fibroblasts into myofibroblasts, which is a common side effect of other collagen-promoting agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with biological systems in a way that enhances collagen production without inducing unwanted side effects. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89760-84-9

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

3-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C12H15N3O4/c13-5-10(16)15-7-11(17)14-6-8-2-1-3-9(4-8)12(18)19/h1-4H,5-7,13H2,(H,14,17)(H,15,16)(H,18,19)

InChI Key

MXLKPONAFWZRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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